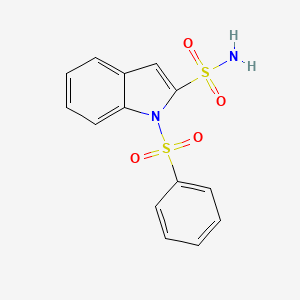

1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Description

Properties

Molecular Formula |

C14H12N2O4S2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)indole-2-sulfonamide |

InChI |

InChI=1S/C14H12N2O4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H,(H2,15,17,18) |

InChI Key |

IVZXKRNKHKZBJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Intermediate Formation

- Reaction: 2-iodoaniline is reacted with benzenesulfonyl chloride in the presence of pyridine.

- Conditions: Pyridine acts both as solvent and base to neutralize HCl formed.

- Outcome: Formation of N-(2-iodophenyl)benzenesulfonamide, a key intermediate.

- Purification: Column chromatography to isolate the pure sulfonamide.

This step introduces the benzenesulfonyl protecting group on the aniline nitrogen, crucial for subsequent cyclization.

Indole Core Construction via Sonogashira Coupling

- Reaction: The sulfonamide intermediate undergoes Sonogashira coupling with propargyl alcohol.

- Catalysts: Palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide as co-catalyst.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: Room temperature or mild heating; inert atmosphere to prevent oxidation.

- Outcome: Formation of [1-(benzenesulfonyl)-1H-indol-2-yl]methanol.

- Yield: Typically high, around 80-85%.

This step forms the indole ring system via intramolecular cyclization assisted by the alkyne functionality of propargyl alcohol.

Oxidation to Sulfonamide

- Reaction: The alcohol group on the indole intermediate is oxidized to the sulfonamide.

- Oxidizing agents: Pyridinium chlorochromate (PCC) is commonly used; alternatives include Dess-Martin periodinane for milder conditions.

- Solvent: Dichloromethane (DCM) or similar non-protic solvents.

- Conditions: Room temperature, monitored by TLC.

- Yield: Approximately 80-81% isolated yield.

- Purification: Column chromatography followed by recrystallization from ethyl acetate to obtain light-yellow crystals.

This step introduces the sulfonamide moiety at the 2-position of the indole ring, completing the target molecule.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-iodoaniline + benzenesulfonyl chloride | Pyridine, room temperature | N-(2-iodophenyl)benzenesulfonamide | ~85 |

| 2 | Intermediate + propargyl alcohol | Pd(PPh₃)₄, CuI, THF/DMF, rt | [1-(benzenesulfonyl)-1H-indol-2-yl]methanol | 84 |

| 3 | Indol-2-yl methanol | Pyridinium chlorochromate, DCM, rt | This compound | 81 |

Analytical and Characterization Techniques

- X-ray Crystallography: Confirms molecular geometry, dihedral angles (~76° between aromatic rings), and crystal packing.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Validates functional groups and confirms purity.

- High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS): Confirms molecular weight and monitors reaction progress.

- Melting Point: 111–112 °C, indicative of purity and crystallinity.

Optimization Notes

- Catalyst Selection: Pd(PPh₃)₄ often preferred for Sonogashira coupling over Pd(OAc)₂ for better yields.

- Solvent Choice: Anhydrous THF or DMF minimizes side reactions and improves coupling efficiency.

- Oxidation Agent: PCC is effective but toxic; Dess-Martin periodinane offers a milder alternative with comparable yields.

- Temperature Control: Mild conditions (room temperature to 40 °C) prevent decomposition and maintain high selectivity.

- Purification: Column chromatography combined with recrystallization ensures high purity suitable for biological studies.

Mechanistic Insights

- The sulfonamide formation involves nucleophilic attack of the amino group on benzenesulfonyl chloride.

- Sonogashira coupling proceeds via oxidative addition of Pd(0) to the aryl iodide, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.

- Oxidation of the alcohol to sulfonamide involves chromium-based oxidants facilitating the conversion without overoxidation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonamide formation | 2-iodoaniline, benzenesulfonyl chloride, pyridine | N-(2-iodophenyl)benzenesulfonamide | ~85 | Base neutralizes HCl byproduct |

| Sonogashira coupling | Pd(PPh₃)₄, CuI, propargyl alcohol, THF/DMF, rt | [1-(benzenesulfonyl)-1H-indol-2-yl]methanol | 84 | Mild conditions, inert atmosphere |

| Oxidation to sulfonamide | Pyridinium chlorochromate, DCM, rt | This compound | 81 | Alternative oxidants possible |

Chemical Reactions Analysis

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted sulfonamides and sulfonyl derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial or anticancer effects .

Comparison with Similar Compounds

3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide Derivatives

These compounds (e.g., 3-phenyl-5-sulfamoyl-N’-[(thiophen-2-ylmethylidene)hydrazinyl]-1H-indole-2-carbohydrazide) feature a sulfonamide group at the 5-position instead of the 2-position. In contrast, 1-(benzenesulfonyl)-1H-indole-2-sulfonamide’s 2-sulfonamide group may confer distinct steric and electronic effects, influencing target selectivity .

N-(Benzoylphenyl)-1H-Indole-2-carboxamides

These analogues replace the sulfonamide group with a carboxamide linkage. For example, N-(2-benzoylphenyl)-1H-indole-2-carboxamide is synthesized via sodium ethoxide-mediated coupling, achieving yields of ~65–70% .

Functional Group Variations

Benzenesulfonyl vs. Tosyl (p-Toluenesulfonyl) Groups

Compounds like 1-(tosyl)-1H-indole-2-carbaldehydes utilize a tosyl group instead of benzenesulfonyl. Tosyl groups enhance stability during gold-catalyzed cycloisomerizations, as demonstrated in reactions with o-alkynyltrifluoroacetanilides . The benzenesulfonyl group in this compound may offer different electronic effects, altering reactivity in nucleophilic substitutions .

Bulky Substituents at Key Positions

Introducing bulky groups (e.g., benzoyl or benzenesulfonyl) at the 1- and 8-positions of anthraquinone cores reduces antiproliferative activity in cancer cells, as seen in derivatives 7d and 7e (IC₅₀ > 100 µM) . This suggests that steric hindrance near the sulfonamide group in this compound must be optimized to maintain efficacy.

Pharmacological Activity

Anticancer Potential

This compound shares structural motifs with N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamides, which exhibit anticancer activity via kinase inhibition . However, bulky substituents (e.g., benzenesulfonyl) can diminish activity, as observed in anthraquinone hybrids .

Enzyme Inhibition

Indole derivatives like 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid inhibit thromboxane synthetase (IC₅₀ = 0.1 µM) without affecting cyclooxygenase, highlighting the role of acidic substituents in selectivity . The dual sulfonamide groups in this compound may similarly target enzymes but require empirical validation.

Biological Activity

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H12N2O4S3

- Molecular Weight : 336.43 g/mol

- IUPAC Name : 1-benzenesulfonyl-1H-indole-2-sulfonamide

The compound's structure includes an indole ring system, which is known for its bioactivity, particularly in anticancer and antimicrobial applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro assays indicated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Research has demonstrated that this compound can inhibit the growth of cancer cell lines. For instance:

- HT-29 (colon cancer)

- MDA-MB-231 (breast cancer)

Cell viability assays revealed that this compound reduces cell proliferation in a dose-dependent manner. Its mechanism involves inducing apoptosis and inhibiting cell migration .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

- Cell Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activity Studies

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity or pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.

- Quantum Chemistry : Gaussian or ORCA for reaction pathway modeling (e.g., sulfonamide bond formation).

- Molecular Dynamics (MD) : Simulate protein-ligand interactions over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.